molecular formula C7H5F2N3 B11914347 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine

2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B11914347
M. Wt: 169.13 g/mol
InChI Key: RMEDEHBNEURXJK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that incorporates both imidazole and pyridine rings The presence of the difluoromethyl group enhances its chemical properties, making it a valuable compound in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the difluoromethylation of pyridine derivatives. One common method includes the use of ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using transition-metal-free strategies. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole or pyridine rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to interact effectively with biological molecules. This interaction can modulate various pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to the combination of the imidazole and pyridine rings with the difluoromethyl group. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H5F2N3

Molecular Weight

169.13 g/mol

IUPAC Name

2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H5F2N3/c8-5(9)7-11-4-2-1-3-10-6(4)12-7/h1-3,5H,(H,10,11,12)

InChI Key

RMEDEHBNEURXJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C(F)F

Origin of Product

United States

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